molecular formula C24H20N2O3 B584438 2-(1-Benzyl-5-phenylmethoxyindol-3-yl)-2-oxoacetamide CAS No. 1797824-77-1

2-(1-Benzyl-5-phenylmethoxyindol-3-yl)-2-oxoacetamide

Cat. No. B584438
M. Wt: 384.435
InChI Key: FOBMGUSXZUSCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzyl-5-phenylmethoxyindol-3-yl)-2-oxoacetamide (hereafter referred to as BPMO) is a synthetic molecule with a variety of applications in scientific research. BPMO is a small molecule inhibitor that has been developed to target a variety of proteins and enzymes, making it an invaluable tool for studying the biochemical and physiological effects of these proteins and enzymes in the body. BPMO has been studied extensively in the laboratory and is being used in various research applications, including cancer research, drug discovery, and the study of neurological diseases.

Scientific Research Applications

Synthesis and Structural Analysis

  • A related compound, Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, was synthesized using a one-pot three-component strategy. This compound, along with its ethyl variant, was characterized using FT-IR, NMR spectroscopy, TOF-MS spectrometry, and X-ray diffraction analyses. These compounds demonstrate monoclinic crystal packing and are stabilized by weak intermolecular hydrogen bonding interactions. Density Functional Theory (DFT) calculations were also performed to probe structural properties and to understand their stability and reactivity (Ahmed et al., 2016).

Antitumor Properties

  • New N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides have been synthesized and evaluated for antitumor properties. These compounds showed promise as new anticancer agents after screening within the National Cancer Institute's Developmental Therapeutic Program (Horishny et al., 2020).

Radical Cyclization Studies

  • Research involving N-Benzyl-2-halo-N-(6-oxo-1-cyclohexen-1-yl)acetamides has shown that these compounds undergo 5-endo-trig radical cyclization. This provides a general access to 5-membered lactams, which is valuable for the synthesis of several alkaloids (Ikeda et al., 2001).

Synthesis of Cannabinoid Receptor Ligands

  • A series of indol-3-yl-oxoacetamides were synthesized and evaluated as potent cannabinoid receptor type 2 ligands. The fluorinated derivative from this series exhibited significant selectivity and potency as a CB2 ligand (Moldovan et al., 2017).

Antimicrobial Activity

  • N-Substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and screened for antimicrobial activity. These compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

properties

IUPAC Name

2-(1-benzyl-5-phenylmethoxyindol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c25-24(28)23(27)21-15-26(14-17-7-3-1-4-8-17)22-12-11-19(13-20(21)22)29-16-18-9-5-2-6-10-18/h1-13,15H,14,16H2,(H2,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBMGUSXZUSCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide

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